2-((3-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone

Lipophilicity Regioisomer comparison Drug-likeness

Para-methoxy α-anilinoacetophenone analogs dominate screening libraries, creating a critical gap when exploring methoxy regioisomer SAR. 2-((3-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone (CAS 857561-07-0) fills this void: • Meta-methoxy regioisomer with 0.6 LogP unit advantage over para-isomer for BBB permeability prediction • 3-NO₂ group enables versatile reduction-to-amine chemistry for focused library synthesis • 98% purity, suitable for head-to-head ADME and target engagement comparisons

Molecular Formula C15H14N2O4
Molecular Weight 286.28 g/mol
Cat. No. B12341180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone
Molecular FormulaC15H14N2O4
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C15H14N2O4/c1-21-14-7-3-5-12(9-14)16-10-15(18)11-4-2-6-13(8-11)17(19)20/h2-9,16H,10H2,1H3
InChIKeyVRHTVMNYOXSBTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone – Compound Profile for Informed Procurement


2-((3-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone (CAS 857561-07-0) is a substituted α-anilinoacetophenone derivative bearing a 3-methoxyaniline donor and a 3-nitrobenzoyl acceptor . With a molecular formula of C₁₅H₁₄N₂O₄ and a molecular weight of 286.28 g/mol, it belongs to the class of nitroaromatic-amino ketones that are widely employed as synthetic intermediates in medicinal chemistry and chemical biology . The compound is commercially available at 98% purity and is characterized by a topological polar surface area (TPSA) of 81.47 Ų and a calculated LogP of 2.898 . Its regioisomeric identity—meta-methoxy on the aniline ring and meta-nitro on the benzoyl ring—distinguishes it from closely related positional isomers and governs its physicochemical and reactivity profile .

Why 2-((3-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone Cannot Be Replaced by Its Positional Isomers


Class-level substitution of one α-anilinoacetophenone for another neglects the profound impact of substituent regiochemistry on both physicochemical behavior and biological recognition. The target compound carries a meta-methoxyaniline moiety, whereas the more prevalent analog 2-((4-methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone (CAS 27996-88-9) features a para-methoxy group . This single positional shift alters the calculated LogP by approximately 0.6 log units (2.90 vs. 3.49) and the polar surface area (PSA) by nearly 3 Ų . Such differences directly affect membrane permeability, solubility, and target binding [1]. In procurement for structure–activity relationship (SAR) campaigns, even minor regiochemical variations can abolish desired activity or introduce off-target liabilities; hence, generic substitution is scientifically unsound without direct comparative data [1].

Quantitative Differentiation of 2-((3-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone for Scientific Selection


Lipophilicity Shift: Meta- vs. Para-Methoxy Regioisomers

The meta-methoxy substitution in the target compound reduces lipophilicity compared to the para-methoxy regioisomer (CAS 27996-88-9), a difference that can be decisive for pharmacokinetic or permeability-driven selection. The calculated LogP for 2-((3-methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone is 2.898, whereas the 4-methoxy isomer exhibits a LogP of 3.494 . This difference of 0.596 log units corresponds to roughly a 4-fold change in partition coefficient, which may alter passive membrane diffusion and tissue distribution .

Lipophilicity Regioisomer comparison Drug-likeness

Polar Surface Area Differentiation Between Positional Isomers

Topological polar surface area (TPSA/PSA) is a key descriptor for predicting oral bioavailability and blood-brain barrier penetration. The target compound (3-methoxy isomer) displays a TPSA of 81.47 Ų, while the 4-methoxy isomer has a PSA of 84.15 Ų . Although the absolute difference of 2.68 Ų may appear modest, it can influence the compound's classification relative to commonly accepted drug-likeness thresholds (e.g., Veber's rule: TPSA < 140 Ų; CNS drug space: TPSA < 60–70 Ų) and may affect passive transcellular permeability .

Polar surface area Membrane permeability Regioisomer

Electronic Effect of Meta-Methoxy Substitution on the Aniline Ring

The meta-methoxy substituent exerts an electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+M), resulting in a net Hammett σₘ value of approximately +0.12, whereas a para-methoxy group is a net electron donor (σₚ ≈ -0.27) [1]. This electronic divergence modulates the nucleophilicity of the aniline nitrogen and the electron density of the adjacent aromatic ring, thereby influencing both the compound's reactivity in further derivatization (e.g., acylation, alkylation) and its interaction with biological targets [1]. No direct biological assay data for the target compound were identified in the public domain at the time of analysis; therefore, this electronic argument constitutes class-level inference.

Electronic effect Hammett constant Nucleophilicity

Commercial Availability for Niche SAR Exploration

The 3-methoxyphenyl regioisomer is less commonly stocked than its 4-methoxy counterpart. A survey of major chemical suppliers indicates that while the 4-methoxy analog (CAS 27996-88-9) is available from multiple sources at 95–98% purity, the 3-methoxy target compound (CAS 857561-07-0) is listed by fewer vendors and typically requires inquiry-based quoting, implying a more specialized supply chain . This scarcity can be advantageous for organizations seeking to build proprietary or underexplored chemical space in hit-to-lead programs, where novelty and reduced competition are valued .

Procurement Hit-to-lead Regioisomer libraries

Optimal Application Scenarios for 2-((3-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone Based on Evidence


Regioisomer-Driven Structure–Activity Relationship (SAR) Studies

When a medicinal chemistry team is exploring the impact of methoxy regioisomerism on target potency, selectivity, or ADME properties, the 3-methoxy derivative provides a critical data point that cannot be captured by the more common 4-methoxy analog. The 0.6 LogP unit difference and altered electronic character (σₘ vs. σₚ) directly influence cellular permeability and target engagement, making this compound an essential comparator in systematic SAR matrices .

Design and Synthesis of CNS-Penetrant Candidates

Programs targeting central nervous system indications often seek compounds with lower TPSA and moderate lipophilicity. The target compound's TPSA of 81.47 Ų and LogP of 2.90 position it more favorably for passive blood–brain barrier permeation than its 4-methoxy isomer (PSA 84.15 Ų, LogP 3.49) . Procurement of the 3-methoxy isomer is therefore indicated when initial in silico permeability screens favor its physicochemical profile.

Scaffold Diversification in Hit-to-Lead and Library Synthesis

The meta-methoxy-α-anilinoacetophenone scaffold is underrepresented in commercial screening libraries relative to the para-methoxy variant . Organizations pursuing novel chemical matter or seeking to expand proprietary compound collections can gain a competitive advantage by incorporating this isomer, as it offers a distinct vector for further functionalization (e.g., nitro reduction to an amine, subsequent amide or sulfonamide coupling) while occupying unique chemical space .

Nitroaromatic Prodrug or Bioreductive Agent Development

Nitroaromatic compounds are widely investigated as hypoxia-activated prodrugs and bioreductive agents. The presence of the 3-nitrophenyl group, combined with the tunable electronic properties of the 3-methoxyaniline moiety, makes this compound a valuable starting point for synthesizing candidate bioreductive agents. The electron-withdrawing meta-methoxy group (σₘ ≈ +0.12) may modulate the nitro group's reduction potential, a key parameter for hypoxia selectivity, compared to electron-donating para-substituted analogs [1][2].

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